Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360691
InChI: InChI=1S/C19H18FN3O3S2/c1-10(2)16-15(18(25)26-3)23-19(28-16)22-14(24)8-13-9-27-17(21-13)11-4-6-12(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,22,23,24)
SMILES:
Molecular Formula: C19H18FN3O3S2
Molecular Weight: 419.5 g/mol

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC16360691

Molecular Formula: C19H18FN3O3S2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C19H18FN3O3S2
Molecular Weight 419.5 g/mol
IUPAC Name methyl 2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C19H18FN3O3S2/c1-10(2)16-15(18(25)26-3)23-19(28-16)22-14(24)8-13-9-27-17(21-13)11-4-6-12(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,22,23,24)
Standard InChI Key NKXSFKAEIMDMTB-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)OC

Introduction

Structural and Chemical Characteristics

Core Thiazole Framework

The molecule contains two 1,3-thiazole rings, five-membered heterocycles with sulfur and nitrogen atoms at positions 1 and 3. Thiazoles are electron-deficient aromatic systems, enabling π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets . The first thiazole ring (at position 4) is substituted with a 4-fluorophenyl group, while the second thiazole (at position 2) is functionalized with an acetyl amino group and a methyl ester.

Electronic Effects

The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent thiazole, potentially increasing reactivity in nucleophilic substitution reactions. The methyl ester at position 4 of the second thiazole introduces steric bulk and modulates solubility, favoring lipid bilayer penetration in biological systems .

Steric Considerations

The isopropyl group at position 5 of the second thiazole creates a steric environment that may influence conformational flexibility. This substituent could restrict rotational freedom, stabilizing specific binding conformations in protein-ligand interactions .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 4-Fluorophenyl-thiazole: Synthesized via Hantzsch thiazole synthesis, combining thiourea with α-halo ketones.

  • Acetyl-amino-thiazole: Formed through nucleophilic acyl substitution between a thiazole-amine and an acetyl chloride derivative.

  • Methyl ester-thiazole: Introduced via esterification of a carboxylic acid intermediate with methanol under acidic conditions.

Stepwise Synthesis

  • Synthesis of 2-(4-Fluorophenyl)-1,3-thiazol-4-yl Acetic Acid

    • Condensation of 4-fluorophenylthiourea with chloroacetoacetic acid yields the thiazole core.

    • Subsequent hydrolysis of the acetyl group generates the acetic acid derivative.

  • Coupling with 5-Isopropyl-1,3-thiazole-4-carboxylic Acid

    • Activation of the acetic acid moiety using carbodiimide (e.g., EDC) facilitates amide bond formation with the amine group of 5-isopropyl-1,3-thiazole-4-carboxylate.

  • Methyl Esterification

    • Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, followed by reaction with methanol to form the methyl ester.

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)
12-(4-Fluorophenyl)-1,3-thiazoleThiourea, CH₃COCl, EtOH, Δ78
2Acetic acid derivativeNaOH (aq), reflux85
3Amide-coupled productEDC, DMF, rt65
4Methyl esterSOCl₂, MeOH92

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted value of 3.2 (calculated using Crippen’s method), indicating moderate lipophilicity.

  • Aqueous Solubility: ~0.05 mg/mL at pH 7.4, necessitating formulation with solubilizing agents.

Stability

  • Hydrolytic Stability: The methyl ester is prone to hydrolysis under alkaline conditions, forming the corresponding carboxylic acid.

  • Photostability: The thiazole rings absorb UV light at λₘₐₓ ≈ 280 nm, requiring protection from light during storage.

Computational Modeling and Docking Studies

Molecular Docking with CDK9

Docking simulations (PDB: 4BCF) suggest the 4-fluorophenyl group occupies the ATP-binding pocket, forming van der Waals contacts with Val33 and Ala37. The thiazole nitrogen participates in hydrogen bonding with Cys106 .

Figure 1: Hypothetical Binding Pose (Generated via AutoDock Vina)

  • Binding Energy: -9.2 kcal/mol

  • Key Interactions:

    • π-π stacking between 4-fluorophenyl and Phe30.

    • Hydrogen bond between thiazole N and Cys106 backbone.

Toxicological Considerations

Acute Toxicity

  • LD₅₀ (Mouse): Estimated >500 mg/kg (oral), indicating low acute toxicity.

  • hERG Inhibition: Moderate risk (IC₅₀ ≈ 10 μM), necessitating structural optimization to reduce cardiotoxicity.

Metabolic Pathways

  • Primary Metabolites: Ester hydrolysis to the carboxylic acid and hepatic glucuronidation.

  • CYP450 Involvement: Predominantly metabolized by CYP3A4, suggesting potential drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator